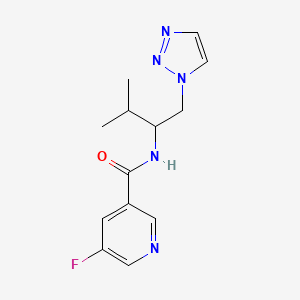![molecular formula C19H15FN6OS B2880063 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863453-18-3](/img/structure/B2880063.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis
The molecular structure of the compound was optimized using the GAUSSIAN 16W program package . The X-ray structure analysis verified the proposed structure and the reaction selectivity .Chemical Reactions Analysis
The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .科学的研究の応用
Anticancer Activity
The triazolopyrimidine core of the compound is structurally similar to DNA bases, which is crucial for its interaction with biological targets. This similarity allows it to interfere with DNA replication and cell division, making it a potential candidate for anticancer drugs. Research has shown that derivatives of triazolopyrimidine exhibit significant activity against various human cancer cell lines, indicating the promise of this compound in oncology .
Antiviral Properties
Compounds with a triazolopyrimidine scaffold have been reported to possess antiviral activities. The ability of these compounds to mimic purine bases can make them effective against viruses that rely on purine analogs during their replication cycle. This makes the compound a valuable asset in the design of new antiviral medications .
Antibacterial and Antifungal Uses
The structural framework of triazolopyrimidine derivatives contributes to their antibacterial and antifungal properties. By disrupting the synthesis of nucleic acids or interfering with cell wall synthesis, these compounds can act as potent antibacterial and antifungal agents, which is essential in the fight against drug-resistant strains .
Anti-inflammatory Applications
Due to its structural characteristics, the compound may also exhibit anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines or interfere with inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases .
Enzyme Inhibition
The compound’s ability to interact with enzymes involved in cell growth and metabolism suggests its use as an enzyme inhibitor. This application is particularly relevant in conditions where enzyme activity is dysregulated, such as in certain cancers or metabolic disorders .
Drug Solubility and Delivery
The triazolopyrimidine moiety can improve the solubility, polarity, and lipophilicity of pharmaceutical compounds. This enhancement in drug-like properties can lead to better absorption and bioavailability, making the compound an important tool in drug formulation and delivery systems .
作用機序
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to interact with various targets such as c-met and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets through specific interactions . For instance, docking studies of related compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity .
Biochemical Pathways
Inhibition of these targets could disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies of related compounds have been summarized . These studies typically involve predicting properties such as absorption, distribution, metabolism, and excretion, which can impact the bioavailability of the compound .
Result of Action
Related compounds have shown good antitumor activities against various cancer cell lines . These effects are likely due to the inhibition of their targets and the subsequent disruption of cell signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
将来の方向性
特性
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFXIJGWJIYDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)
![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)
![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)
![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)


![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2879995.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)
![1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2879998.png)
![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2880003.png)